5-Tert-butyl-2,3-dihydroxybenzaldehyde
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Overview
Description
5-Tert-butyl-2,3-dihydroxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and a tert-butyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It is structurally related to 3,5-di-t-butylcatechol (dtcat), which is known to interact with the rat skeletal muscle ryanodine receptor calcium channel (ryrc) .
Mode of Action
It is known to participate in the synthesis of schiff base appended porphyrazine , which suggests it may interact with its targets through the formation of Schiff bases.
Biochemical Pathways
Its involvement in the synthesis of schiff base appended porphyrazine suggests it may play a role in the pathways involving these macrocyclic compounds.
Result of Action
It is known to participate in the synthesis of schiff base appended porphyrazine , which suggests it may have a role in the formation of these macrocyclic compounds.
Biochemical Analysis
Biochemical Properties
5-Tert-butyl-2,3-dihydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the synthesis of Schiff base appended porphyrazine . The compound’s interactions with enzymes such as oxidoreductases and transferases can lead to the formation of various biochemical intermediates, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form Schiff bases with amino groups in proteins and enzymes is a key aspect of its molecular mechanism . These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic regulation and oxidative stress responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s participation in the synthesis of Schiff base appended porphyrazine highlights its role in complex biochemical reactions . Additionally, it can influence the levels of key metabolites, affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution can impact its activity and function, influencing cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s presence in particular subcellular locations can affect its activity and function, modulating enzyme activity, protein interactions, and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2,3-dihydroxybenzaldehyde typically involves the hydroxylation of 5-tert-butyl-2-hydroxybenzaldehyde. One common method includes the use of bromine in acetic acid to introduce the hydroxyl groups at the 2 and 3 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-2,3-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Scientific Research Applications
5-Tert-butyl-2,3-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases caused by oxidative stress.
Industry: It is utilized in the production of polymers and other advanced materials due to its stability and reactivity.
Comparison with Similar Compounds
- 5-Tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 4-Tert-butyl-2,6-diformylphenol
Comparison: 5-Tert-butyl-2,3-dihydroxybenzaldehyde is unique due to the presence of two hydroxyl groups, which enhance its antioxidant properties compared to similar compounds with only one hydroxyl group. This structural feature also allows for more diverse chemical reactions and applications .
Properties
IUPAC Name |
5-tert-butyl-2,3-dihydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)10(14)9(13)5-8/h4-6,13-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJIPNLUGZUVFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558034 |
Source
|
Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122054-55-1 |
Source
|
Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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